molecular formula C13H12N4O B13930685 n-[2-(Furan-2-yl)-3h-benzimidazol-5-yl]acetamidine

n-[2-(Furan-2-yl)-3h-benzimidazol-5-yl]acetamidine

Cat. No.: B13930685
M. Wt: 240.26 g/mol
InChI Key: UADDVLOPZCDPRG-UHFFFAOYSA-N
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Description

n-[2-(Furan-2-yl)-3h-benzimidazol-5-yl]acetamidine is a heterocyclic compound that combines the structural features of furan and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

n-[2-(Furan-2-yl)-3h-benzimidazol-5-yl]acetamidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating or the use of catalysts .

Major Products Formed

The major products formed from these reactions include furanones from oxidation, dihydrobenzimidazole derivatives from reduction, and various substituted benzimidazole derivatives from nucleophilic substitution .

Scientific Research Applications

n-[2-(Furan-2-yl)-3h-benzimidazol-5-yl]acetamidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of n-[2-(Furan-2-yl)-3h-benzimidazol-5-yl]acetamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and benzimidazole derivatives, such as:

  • n-(2-pyridin-2-yl-3h-benzimidazol-5-yl)furan-2-carboxamide
  • 5-(4-nitrophenyl)furan-2-carbaldehyde derivatives
  • Benzofuran derivatives

Uniqueness

n-[2-(Furan-2-yl)-3h-benzimidazol-5-yl]acetamidine is unique due to its combined structural features of furan and benzimidazole, which confer a distinct set of biological activities.

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N'-[2-(furan-2-yl)-3H-benzimidazol-5-yl]ethanimidamide

InChI

InChI=1S/C13H12N4O/c1-8(14)15-9-4-5-10-11(7-9)17-13(16-10)12-3-2-6-18-12/h2-7H,1H3,(H2,14,15)(H,16,17)

InChI Key

UADDVLOPZCDPRG-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC2=C(C=C1)N=C(N2)C3=CC=CO3)N

Origin of Product

United States

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